molecular formula C11H18Cl2N4O2 B1435408 N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride CAS No. 2108704-91-0

N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride

Cat. No. B1435408
M. Wt: 309.19 g/mol
InChI Key: RTLKVYFBACSEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride, also known as MPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPD is a pyrimidine derivative that has been synthesized using a specific method and has shown promising results in scientific research.

Scientific Research Applications

Design and Synthesis

Research has led to the synthesis of novel compounds related to N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride. For instance, Kanagarajan, Thanusu, and Gopalakrishnan (2010) developed a new series of 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, characterized by spectral techniques, highlighting the compound's structural versatility for potential applications in drug development (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Antimicrobial Applications

The synthesized compounds have been evaluated for their antimicrobial properties. A study demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Enzyme Inhibition for Disease Treatment

Derivatives of the compound have shown promise in inhibiting specific enzymes related to disease processes. Lei et al. (2017) synthesized a derivative that inhibited tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer therapy (Lei et al., 2017).

Corrosion Inhibition

Nasser and Sathiq (2016) explored the use of a similar compound, N-[morpholin-4-yl(phenyl)methyl]acetamide, as a corrosion inhibitor for mild steel in hydrochloric acid, showing its potential in material science and engineering applications (Nasser & Sathiq, 2016).

properties

IUPAC Name

N-[(4-morpholin-2-ylpyrimidin-5-yl)methyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2.2ClH/c1-8(16)14-5-9-4-13-7-15-11(9)10-6-12-2-3-17-10;;/h4,7,10,12H,2-3,5-6H2,1H3,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLKVYFBACSEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=CN=C1C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride
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N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride
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N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride
Reactant of Route 5
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride
Reactant of Route 6
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride

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